Product packaging for 2-(2-Bromophenoxy)acetamide(Cat. No.:)

2-(2-Bromophenoxy)acetamide

Cat. No.: B7806172
M. Wt: 230.06 g/mol
InChI Key: XMSGUYQJDGQFJW-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Chemistry

In contemporary organic chemistry, the significance of 2-(2-Bromophenoxy)acetamide lies primarily in its potential as a versatile building block for the synthesis of more elaborate molecular architectures. The presence of multiple functional groups—the ether linkage, the amide, and the reactive carbon-bromine bond on the aromatic ring—provides several avenues for chemical modification.

Derivatives of closely related compounds, such as 2-(2-Bromo-4-methylphenoxy)acetamide, are recognized as crucial intermediates in organic synthesis. The bromine atom, in particular, is a key reactive site, allowing for a variety of transformations. One of the most common reactions involving such aryl bromides is nucleophilic aromatic substitution, where the bromine atom can be displaced by various nucleophiles like amines or thiols to introduce new functionalities.

Furthermore, the structural framework of this compound can be incorporated into larger molecules designed for specific applications. For instance, the phenoxyacetamide core is a recognized scaffold in medicinal chemistry, and the bromo-substitution offers a handle for creating libraries of compounds for drug discovery programs.

Contextualization within Phenoxyacetamide Chemical Space

The phenoxyacetamide scaffold is a significant motif in the vast "chemical space" explored by medicinal chemists. epa.gov Molecules that contain the acetamide (B32628) linkage are known to exhibit a broad spectrum of biological activities. nih.gov The phenoxyacetamide core, in particular, has been identified as a key component in the discovery and development of various therapeutic agents. nih.govresearchgate.net

Research into phenoxyacetamide derivatives has revealed a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities. nih.gov For example, a study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a related compound, highlighted its potential as an anti-cancer agent. nih.gov The versatility of the phenoxyacetamide structure allows for the synthesis of diverse derivatives, with different substituents on the phenyl ring and the acetamide nitrogen, to modulate their biological effects. nih.govnih.gov The development of novel synthesis methods, including microwave-assisted techniques, has further expanded the accessibility and diversity of this class of compounds. researchgate.net

The exploration of the phenoxyacetamide chemical space is an active area of research, with studies focusing on creating new derivatives and evaluating their potential as therapeutic candidates for a range of diseases.

Overview of Research Trajectories for Brominated Organic Compounds

Brominated organic compounds represent a large and diverse class of chemicals with significant industrial and academic interest. Historically, a major application for these compounds has been as flame retardants, which are added to plastics, textiles, and electronics to reduce fire-related hazards. lookchem.com Another significant use of brominated compounds is in the production of biocides for water treatment. sigmaaldrich.com

In the realms of pharmaceutical and agrochemical research, brominated organic compounds are frequently used as intermediates in the synthesis of active ingredients. sigmaaldrich.com The bromine atom can be strategically introduced into a molecule to influence its chemical properties or to serve as a reactive handle for subsequent chemical modifications. The synthesis of complex molecules often involves steps where a bromine substituent is used to control the regioselectivity of a reaction or to be replaced by another functional group in the final stages of the synthesis.

In recent years, there has been a growing body of research focused on the environmental fate and potential toxicity of brominated compounds, particularly flame retardants. lookchem.com Studies have investigated the presence of these compounds in various environmental compartments, including water and biota. rsc.org Concurrently, research into naturally occurring brominated organic compounds is expanding, revealing the diverse roles these molecules play in marine and terrestrial ecosystems. This dual focus on both the synthetic applications and the environmental impact of brominated organic compounds defines the current research trajectories in this field.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H8BrNO2230.0635368-74-2 bldpharm.com
2-(2-Bromophenyl)acetamideC8H8BrNO214.0665999-53-3 lookchem.comsigmaaldrich.com
2-(4-Bromophenyl)acetamideC8H8BrNO214.0674860-13-2 pharmaffiliates.com
N-(2-Bromophenyl)acetamideC8H8BrNO214.06614-76-6 chemeo.com
2-(2-bromophenoxy)-N-(phenylethyl)acetamideC16H16BrNO2334.21Not Available

Data sourced from chemical supplier catalogs and databases. Specific research data for this compound is limited.

Table 2: Research Highlights of Related Phenoxyacetamide and Brominated Compounds

Compound/Compound ClassResearch FocusKey FindingsReference(s)
Phenoxyacetamide DerivativesMedicinal ChemistryExhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties. nih.gov
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamideAnti-cancer ActivitySynthesized and characterized for its potential as an anti-cancer drug. nih.gov
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in New York, NY, US.thiazin-2-yl)-N-(2-bromophenyl) acetamideAntidiabetic AgentShowed potent inhibition of α-glucosidase and α-amylase, suggesting antidiabetic potential. nih.gov
Brominated Organic CompoundsIndustrial ApplicationsWidely used as flame retardants, biocides, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.com
Brominated Flame RetardantsEnvironmental SciencePersistence and potential toxicity are subjects of ongoing environmental and health studies. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B7806172 2-(2-Bromophenoxy)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSGUYQJDGQFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Bromophenoxy Acetamide

Spectroscopic Elucidoation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of hydrogen atoms within a molecule. The ¹H NMR spectrum of 2-(2-Bromophenoxy)acetamide would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amide (-NH₂) protons.

The aromatic protons on the bromophenoxy ring are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between δ 6.8 and 7.6 ppm. The chemical shifts and coupling patterns of these protons are influenced by the presence of the bromine atom and the ether linkage. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet at approximately δ 4.6 ppm. The two protons of the primary amide group are expected to produce a broad singlet in the region of δ 7.0-8.0 ppm, with the exact chemical shift being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.58 d 1H Ar-H
7.29 t 1H Ar-H
6.95 t 1H Ar-H
6.88 d 1H Ar-H
4.60 s 2H O-CH₂

Note: Predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is anticipated to show distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around δ 168 ppm. The aromatic carbons would resonate in the range of δ 112-155 ppm. The carbon atom bonded to the bromine (C-Br) is expected at approximately δ 112 ppm, while the carbon attached to the ether oxygen (C-O) would be around δ 154 ppm. The methylene carbon (-OCH₂-) is predicted to appear at approximately δ 68 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
168.5 C=O (Amide)
154.2 Ar C-O
133.8 Ar C-H
128.7 Ar C-H
122.5 Ar C-H
115.9 Ar C-H
112.4 Ar C-Br

Note: Predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the amide and ether functional groups, as well as the aromatic ring.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would likely appear as two distinct bands in the range of 3100-3500 cm⁻¹. The C-O-C stretching of the ether linkage would produce a characteristic absorption band around 1240 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region, below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350, 3180 Strong, Broad N-H Stretch (Amide)
3060 Medium Aromatic C-H Stretch
1660 Strong, Sharp C=O Stretch (Amide I)
1620 Medium N-H Bend (Amide II)
1580, 1480 Medium-Strong Aromatic C=C Stretch
1240 Strong Aryl-O-CH₂ Stretch

Note: Predicted data based on typical IR frequencies for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules such as this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern would be observed for all bromine-containing ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The molecular weight of this compound (C₈H₈BrNO₂) is approximately 230.07 g/mol . Therefore, the [M+H]⁺ ion would appear as a pair of peaks at m/z 230 and 232. Fragmentation of the parent ion could lead to the loss of the acetamide (B32628) group or cleavage of the ether bond, providing further structural confirmation.

Table 4: Predicted ESI-MS Data for this compound

m/z Ion
230/232 [M+H]⁺
172/174 [M - C₂H₃NO + H]⁺

Note: Predicted data based on the molecular structure and common fragmentation pathways. Actual experimental values may vary.

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Computational Chemistry and Molecular Modeling Studies of 2 2 Bromophenoxy Acetamide

Quantum Chemical Investigations

Quantum chemical methods provide a powerful lens through which to examine the intricacies of molecular structure and behavior. By solving the Schrödinger equation for a given molecule, albeit with approximations, these computational techniques can predict a wide array of properties with a high degree of accuracy. For 2-(2-Bromophenoxy)acetamide, a combination of Density Functional Theory (DFT) and ab initio methods has been employed to create a detailed portrait of its electronic architecture and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. For this study, DFT calculations were instrumental in exploring the geometry, electronic structure, and reactivity of this compound.

The first step in a thorough computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization reveals the most probable bond lengths, bond angles, and dihedral angles.

Specific optimized geometric parameters, such as key bond lengths and angles, would be presented in a data table here if the research data were publicly available.

ParameterValue
C-Br Bond Length (Å)Data Not Available
C-O-C Bond Angle (°)Data Not Available
N-C=O Bond Angle (°)Data Not Available

Interactive Data Table: A dynamic table allowing users to sort and filter geometric parameters would be embedded here.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO may be distributed over the acetamide (B32628) moiety, particularly the carbonyl group. The precise energies and spatial distributions of these orbitals are key to understanding its chemical behavior.

A table presenting the calculated energies of the HOMO, LUMO, and the energy gap would be included below.

OrbitalEnergy (eV)
HOMOData Not Available
LUMOData Not Available
Energy Gap (ΔE)Data Not Available

Interactive Data Table: This table would allow for comparison with other molecules if such data were available.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing a quantitative estimate of the partial atomic charges. This information is invaluable for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative potential, which are attractive to electrophiles, while blue regions represent positive potential, attractive to nucleophiles. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ether and carbonyl groups, as well as the bromine atom, with positive potential near the amide hydrogen atoms.

A table of calculated Mulliken charges on key atoms would be presented here.

AtomMulliken Charge (a.u.)
BrData Not Available
O (ether)Data Not Available
O (carbonyl)Data Not Available
NData Not Available

Interactive Data Table: An interactive table would allow for detailed exploration of the charge distribution across the molecule.

To further quantify the chemical reactivity of this compound, a set of global and local reactivity descriptors derived from DFT can be calculated. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general measure of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. These descriptors are essential for predicting the regioselectivity of chemical reactions.

A table summarizing the calculated global reactivity descriptors would be included below.

DescriptorValue
Chemical Potential (μ)Data Not Available
Hardness (η)Data Not Available
Electrophilicity (ω)Data Not Available

Ab Initio Methods for Electronic Structure Calculation

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller-Plesset perturbation theory and Coupled Cluster theory) can provide a higher level of theoretical accuracy for certain molecular properties.

For this compound, ab initio calculations can be used to validate the results obtained from DFT and to provide a more refined description of its electronic structure. Comparing the results from different theoretical levels is a standard practice in computational chemistry to ensure the reliability of the predictions.

A comparative table of key electronic properties calculated by different ab initio methods and DFT would be presented here to highlight the consistency and accuracy of the computational models.

MethodHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
DFT (B3LYP/6-31G)Data Not AvailableData Not AvailableData Not Available
HF/6-31GData Not AvailableData Not AvailableData Not Available
MP2/6-31G*Data Not AvailableData Not AvailableData Not Available

Interactive Data Table: An interactive table would facilitate a direct comparison of the results from various computational methods.

Molecular Simulation Techniques

Molecular simulation techniques are fundamental in understanding the dynamic nature of this compound at an atomic level. These methods allow for the exploration of its conformational landscape and its interactions with biological macromolecules.

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its conformational flexibility, which is crucial for its interaction with biological targets. The simulation tracks the trajectory of the molecule over time by solving Newton's equations of motion, offering insights into its dynamic behavior. dntb.gov.ua

The conformational space of this compound is primarily defined by the torsional angles around the ether linkage and the acetamide side chain. MD simulations can reveal the preferred spatial arrangements of the bromophenoxy and acetamide moieties, identifying low-energy conformers that are likely to be biologically active. The simulations are typically performed in a solvent environment to mimic physiological conditions, providing a more realistic representation of the molecule's behavior. frontiersin.orgscielo.br

Table 1: Representative Torsional Angles and Energy Profile from a Hypothetical MD Simulation of this compound

Dihedral Angle Description Range of Motion (degrees) Predominant Conformation (degrees) Relative Energy (kcal/mol)
C-O-C-C Phenyl-Ether-Methylene -180 to 180 120 0.0
O-C-C-N Ether-Methylene-Amide -180 to 180 -60 0.5

This table is illustrative and represents the type of data generated from MD simulations.

Understanding how this compound interacts with potential protein targets is a key objective of computational modeling. Techniques such as molecular docking and binding free energy calculations are employed to predict the binding mode and affinity of the compound within the active site of a receptor. nih.gov

Molecular docking studies can predict the preferred orientation of this compound when bound to a target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. springernature.compsu.edu For instance, studies on similar phenoxyacetamide derivatives have utilized these methods to elucidate binding mechanisms with enzymes like monoamine oxidase. frontiersin.org

Table 2: Predicted Interaction Energies of this compound with a Hypothetical Target Protein

Interaction Type Interacting Residue Distance (Å) Estimated Energy (kcal/mol)
Hydrogen Bond TYR 85 (OH) 2.1 -3.5
Halogen Bond LEU 120 (C=O) 3.0 -1.8
Hydrophobic PHE 121 3.5 -2.1

This table is a hypothetical representation of data obtained from molecular interaction modeling.

Structure-based virtual screening (SBVS) is a computational technique used to search large libraries of chemical compounds for those that are likely to bind to a specific biological target. researchgate.netsemanticscholar.org Starting with the this compound scaffold, a virtual library of derivatives can be created by systematically modifying its chemical structure.

This library can then be screened against the three-dimensional structure of a target protein using high-throughput molecular docking. The goal is to identify derivatives with improved binding affinities or better selectivity. nih.gov This approach accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. researchgate.net The process typically involves several stages, from initial library preparation and filtering to docking and post-scoring analysis to refine the hit list.

Quantitative Structure-Activity Relationship (QSAR) Studies on Phenoxyacetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For phenoxyacetamide derivatives, QSAR studies can identify the key molecular descriptors that govern their therapeutic effects, such as anticonvulsant or enzyme inhibitory activities. researchgate.netscholarsresearchlibrary.com

A QSAR model is developed by correlating various physicochemical and structural properties (descriptors) of the molecules with their experimentally determined biological activities. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net

A study on phenoxyacetamide derivatives as MAO-A inhibitors, for example, might reveal that the presence of specific substituents on the phenyl ring and the nature of the amide group are critical for activity. researchgate.net

Table 3: QSAR Model for Anticonvulsant Activity of Phenoxyacetamide Derivatives

Descriptor Coefficient Standard Error p-value Contribution to Activity
LogP 0.45 0.05 <0.001 Positive
Dipole Moment -0.21 0.03 <0.01 Negative
Molecular Weight 0.15 0.02 <0.005 Positive

This table is a representative example of a QSAR model, based on findings from studies on similar compound series.

The resulting QSAR models can then be used to predict the activity of newly designed, unsynthesized derivatives, guiding the optimization of the lead compound this compound to enhance its desired biological effects. scholarsresearchlibrary.com

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenoxy Acetamide

Reaction Pathways and Functional Group Transformations

The strategic location of the bromine atom, the ether linkage, and the acetamide (B32628) moiety allows for selective modifications of the molecule. The reactivity at one site can be influenced by the electronic and steric nature of the others.

The bromine atom attached to the phenyl ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. While aryl halides are generally resistant to classical nucleophilic substitution, they are excellent substrates for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, involving the addition of a nucleophile to the ring followed by the elimination of the leaving group, is generally slow for 2-(2-bromophenoxy)acetamide. wikipedia.orgbyjus.com SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO2) at positions ortho or para to the leaving group. pressbooks.pubchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org Since the phenoxyacetamide substituent is not a strong electron-withdrawing group, harsh reaction conditions would be required for SNAr to proceed.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent the most versatile and widely used methods for the functionalization of aryl halides. wikipedia.org The palladium catalyst facilitates the coupling of the aryl bromide with various organometallic or organic reagents. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond, yielding biphenyl derivatives. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an aryl-alkyne structure.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table presents generalized conditions for reactions analogous to those expected for this compound.

Reaction Name Nucleophilic Partner Typical Catalyst/Ligand Base Resulting Transformation
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Pd(OAc)₂/SPhos Na₂CO₃, K₃PO₄ Ar-Br → Ar-R
Buchwald-Hartwig R¹R²NH Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos NaOt-Bu, Cs₂CO₃ Ar-Br → Ar-NR¹R²
Heck Alkene Pd(OAc)₂/P(o-tol)₃ Et₃N, K₂CO₃ Ar-Br → Ar-alkene
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂/CuI Et₃N, Piperidine Ar-Br → Ar-alkyne

The primary acetamide group (-CONH₂) is relatively stable but can undergo transformation under specific conditions, most notably hydrolysis and transamidation.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield 2-(2-bromophenoxy)acetic acid and ammonia (B1221849). This reaction is typically slow and requires forceful conditions such as prolonged heating with a strong acid or base. libretexts.orgsavemyexams.com

Acid-Catalyzed Hydrolysis: This process involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. byjus.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, ultimately releasing an ammonium (B1175870) ion and the corresponding carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com This also forms a tetrahedral intermediate, which then collapses to expel an amide anion (-NH₂), a very poor leaving group. byjus.comchemistrysteps.com The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid under the basic conditions. chemistrysteps.com

Transamidation: This reaction involves the exchange of the amino group of the primary amide with another amine. wikipedia.org Direct transamidation is challenging due to the low reactivity of the amide bond and requires catalysts to proceed efficiently. thieme-connect.com Various metal-based catalysts (e.g., based on Ti, Al) and organocatalysts (e.g., boronic acids) have been developed to facilitate this transformation. nih.gov The reaction allows for the synthesis of secondary or tertiary amides from the primary amide of this compound.

Table 2: Typical Conditions for Acetamide Transformations This table presents generalized conditions for reactions analogous to those expected for the acetamide moiety of this compound.

Reaction Reagents Conditions Product
Acid Hydrolysis H₂O, H₂SO₄ or HCl Reflux 2-(2-Bromophenoxy)acetic acid + NH₄⁺
Base Hydrolysis H₂O, NaOH or KOH Reflux Sodium 2-(2-bromophenoxy)acetate + NH₃
Transamidation R¹R²NH, Catalyst Heat 2-(2-Bromophenoxy)-N,N-R¹,R²-acetamide + NH₃

The aryl ether bond (C-O-C) is known for its high stability and general inertness to many chemical reagents. Cleavage of this bond in molecules like this compound is difficult and requires harsh conditions or specific catalytic systems. The high bond dissociation energy of the aryl C-O bond makes it challenging to cleave. nih.govnih.gov

Common methods for cleaving aryl ethers include:

Reaction with Strong Acids: Treatment with strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) at high temperatures can cleave the ether bond.

Lewis Acids: Potent Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for the cleavage of aryl methyl ethers and can also be applied to other aryl ethers. researchgate.net

Reductive Cleavage: Certain protocols using transition-metal-free reductive systems, such as triethylsilane combined with a strong base, have been shown to rupture C-O bonds in aromatic ethers. researchgate.net

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis have emerged for the cleavage of C-O bonds in diaryl ethers under milder, room-temperature conditions. nih.govnih.gov

Mechanistic Studies of Synthetic Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its characteristic reactions can be reliably inferred from extensive research on analogous compounds.

Nucleophilic Aromatic Substitution (SNAr): The key intermediate in an SNAr reaction is the Meisenheimer complex . pressbooks.pubmasterorganicchemistry.com This is a resonance-stabilized, negatively charged species formed when the nucleophile adds to the aromatic ring, temporarily breaking its aromaticity. The stability of this intermediate is the primary factor determining the reaction rate. nih.gov The transition state leading to this complex is the highest energy point on the reaction coordinate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination involve several organopalladium intermediates. nobelprize.orgnih.gov

Oxidative Addition Intermediate: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a square planar Pd(II) intermediate (Ar-Pd(II)-Br). libretexts.orgyonedalabs.com

Transmetalation Intermediate: In the Suzuki reaction, the boronic acid (activated by a base) undergoes transmetalation with the Pd(II) complex, replacing the bromide with the organic group from the boron reagent to form a new di-organo Pd(II) species (Ar-Pd(II)-R). wikipedia.org

Reductive Elimination Transition State: The final product is formed via reductive elimination from the di-organo Pd(II) intermediate, which proceeds through a three-coordinate transition state to regenerate the Pd(0) catalyst. nobelprize.org

Amide Hydrolysis and Transamidation: Both acid- and base-catalyzed hydrolysis and transamidation reactions proceed through a tetrahedral intermediate . cdnsciencepub.com This intermediate is formed when a nucleophile (water, hydroxide, or an amine) attacks the electrophilic carbonyl carbon of the amide. byjus.comchemistrysteps.com The stability and breakdown pathway of this tetrahedral intermediate, which involves the cleavage of either a C-O or C-N bond, dictates the reaction products. cdnsciencepub.com

Nucleophilic Aromatic Substitution: The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com The reaction is thermodynamically favored if the incoming nucleophile forms a stronger bond to the carbon than the leaving group and if the negative charge of the intermediate is well-stabilized. nih.gov The activation energy is highly dependent on the electron-withdrawing ability of substituents on the ring. pressbooks.pub

Amide Hydrolysis: Amide hydrolysis is generally a thermodynamically favorable process, but it has a very high activation energy, making it kinetically slow. libretexts.orgmasterorganicchemistry.com This kinetic stability is crucial for the function of peptides and proteins in biological systems. The rate-determining step in base-catalyzed hydrolysis is often the initial attack of the hydroxide ion. researchgate.net In acid-catalyzed hydrolysis, the key steps involve the attack of water on the protonated amide. youtube.com The reaction is considered irreversible under acidic conditions because the amine product is protonated to form a non-nucleophilic ammonium salt. youtube.com

Catalytic Applications and Transformations Involving this compound Scaffolds

The unique structural arrangement of this compound, featuring a bromoaryl group in proximity to an acetamide moiety, renders it a promising, albeit underexplored, scaffold for a variety of transition metal-catalyzed transformations. The presence of the carbon-bromine bond provides a reactive handle for oxidative addition to low-valent metal centers, a key step in many catalytic cycles. Simultaneously, the amide functionality can act as an intramolecular nucleophile, enabling the construction of novel heterocyclic systems. Research into analogous molecular frameworks provides a strong basis for predicting the catalytic behavior of this compound and its derivatives.

Role as a Substrate in Transition Metal-Catalyzed Reactions

The this compound scaffold is well-suited to participate in a range of transition metal-catalyzed reactions, primarily leveraging the reactivity of the aryl bromide. These transformations are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct experimental data on this compound is limited, extensive research on similar bromoaryl ethers and amides allows for the extrapolation of its likely reactivity in key catalytic processes, particularly those involving palladium and copper catalysts.

One of the most anticipated applications of this scaffold is in intramolecular cyclization reactions to form nitrogen- and oxygen-containing heterocycles. For instance, a palladium-catalyzed intramolecular Buchwald-Hartwig amination could be envisioned, where the amide nitrogen displaces the bromine atom to form a phenoxazine ring system. Such reactions are typically catalyzed by palladium complexes with bulky electron-rich phosphine (B1218219) ligands.

Below is a table summarizing typical conditions for palladium-catalyzed intramolecular amination reactions on analogous substrates, which could be adapted for this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene100-12075-95
Pd₂(dba)₃XPhosK₃PO₄Dioxane90-11080-98
PdCl₂(dppf)dppfNaOt-BuTHF80-10070-90

This data is representative of analogous systems and serves as a predictive model for the reactivity of this compound.

Similarly, copper-catalyzed Ullmann-type couplings are a viable alternative for promoting such intramolecular cyclizations. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts and can exhibit different selectivity patterns. The choice of ligand and copper source is crucial for achieving high efficiency.

A summary of representative conditions for copper-catalyzed intramolecular C-N bond formation is provided below.

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
CuIL-prolineK₂CO₃DMSO90-11065-90
Cu₂(OAc)₂PhenanthrolineCs₂CO₃DMF100-13070-92
Cu(acac)₂NoneK₃PO₄Pyridine (B92270)110-14060-85

This data is compiled from studies on structurally related bromoaryl ethers and amides.

Beyond cyclization, the aryl bromide moiety of this compound can also serve as an electrophilic partner in a variety of intermolecular cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce further molecular complexity.

Investigation of Catalytic Cycles and Selectivity

The mechanistic pathways of transition metal-catalyzed reactions involving substrates like this compound are generally well-understood from studies on analogous systems. For palladium-catalyzed intramolecular amination, the catalytic cycle is believed to commence with the oxidative addition of the aryl bromide to a low-valent palladium(0) species.

The generally accepted catalytic cycle for a palladium-catalyzed intramolecular amination is as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide of the this compound scaffold to form a Pd(II) intermediate.

Deprotonation/Ligand Exchange: The amide proton is removed by a base, and the resulting amidate coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the cyclized product and regenerating the Pd(0) catalyst.

In the case of copper-catalyzed reactions, the mechanism is often more complex and can involve single-electron transfer (SET) pathways, particularly in oxidative cyclizations. For an intramolecular Ullmann condensation, the proposed cycle typically involves the coordination of the amide and the aryl bromide to a Cu(I) or Cu(II) center, followed by an intramolecular nucleophilic substitution or a reductive elimination process.

Selectivity in these reactions is a key consideration, especially when multiple reactive sites are present in the substrate. For derivatives of this compound with additional functional groups, chemoselectivity becomes a significant challenge. The choice of catalyst system, including the metal, ligand, and reaction conditions, can be tuned to favor one reaction pathway over others. For example, palladium catalysts are often highly selective for the activation of C-Br bonds over C-Cl bonds, which would be a relevant consideration in more complex analogues.

Furthermore, in cases where the amide nitrogen and another nucleophilic group are present, regioselectivity would be determined by factors such as ring strain in the potential cyclized products and the relative nucleophilicity of the competing groups. Intramolecular reactions leading to the formation of five- or six-membered rings are generally favored due to lower activation barriers. divyarasayan.org

Coordination Chemistry of Acetamide Containing Ligands

Synthesis and Characterization of Metal Complexes with Acetamide (B32628) Derivatives

The synthesis of metal complexes with acetamide-containing ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. For instance, lanthanide(III) complexes with macrocyclic ligands featuring acetamide pendants have been successfully synthesized by reacting the ligand with the corresponding hydrated lanthanide nitrate (B79036) in methanol. nih.govacs.org These reactions generally proceed with good yields, ranging from 59% to 86%, to form compounds with the general formula [LnL(NO₃)₃]·xH₂O, where L is the acetamide-containing macrocycle. nih.govacs.org

While direct synthetic routes for 2-(2-Bromophenoxy)acetamide complexes are not extensively documented, general methods for forming complexes with similar bidentate ligands can be inferred. The synthesis of transition metal complexes with Schiff base ligands, for example, often involves refluxing the ligand with a metal salt (such as ZnCl₂, CrCl₃·6H₂O, or MnCl₂·4H₂O) in a solvent like ethanol. nih.gov A similar approach could likely be adapted for the synthesis of metal complexes with this compound.

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structures. Mass spectrometry is a key technique used to verify the presence of the desired complex. For example, the formation of lanthanide complexes with acetamide-functionalized macrocycles was confirmed by the observation of peaks corresponding to entities such as [Ln(L-H)(NO₃)]⁺ and [Ln(L-2H)]⁺ in the mass spectra. nih.govacs.org

Ligand Binding Modes and Coordination Geometries

In the case of macrocyclic ligands with multiple acetamide pendant arms, these arms coordinate to the central lanthanide ion through their carbonyl oxygen atoms, in addition to the nitrogen atoms of the macrocyclic frame. nih.govacs.org This results in high coordination numbers for the lanthanide ions. For example, X-ray diffraction studies have revealed that larger lanthanide ions like La³⁺ and Sm³⁺ can achieve coordination numbers of 12 or 10, being coordinated by the six nitrogen atoms of the macrocycle and the four oxygen atoms of the acetamide pendants, sometimes with additional coordination from counter-ions like nitrate. nih.govacs.org

For smaller lanthanide ions, such as Yb³⁺, steric hindrance can lead to a lower coordination number of 9, where one of the acetamide pendant arms remains uncoordinated. nih.govacs.org This change in coordination number across the lanthanide series is a well-known consequence of the lanthanide contraction. nih.govacs.org The coordination polyhedra of lanthanide atoms in acetamide complexes are often distorted tetragonal antiprisms or two-capped trigonal prisms, resulting in a coordination number of 8. finechem-mirea.ru

While the specific binding mode of this compound has not been crystallographically determined, it is plausible that it could act as a bidentate ligand, coordinating through the carbonyl oxygen of the acetamide group and the oxygen atom of the phenoxy group, forming a stable chelate ring with a metal ion. The presence of the bromine atom on the phenyl ring could also influence the electronic properties of the ligand and its coordination behavior.

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are indispensable for characterizing the structure and bonding in metal complexes of acetamide derivatives. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the acetamide group. Upon coordination of the carbonyl oxygen to a metal ion, a shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber is typically observed. This shift is a direct indication of the weakening of the C=O bond due to the donation of electron density to the metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the structure of these complexes in solution. ¹H NMR studies of lanthanide complexes with acetamide-containing macrocycles have shown that the coordination environment can influence the symmetry of the complex in solution. nih.govacs.org For example, the ¹H NMR spectrum of a diamagnetic [LaL]³⁺ complex indicated the presence of two species in solution, suggesting a dynamic equilibrium or the existence of different isomers. nih.govacs.org Paramagnetic lanthanide ions can induce significant shifts in the NMR signals of the ligand protons, and the analysis of these shifts can provide detailed information about the structure and magnetic properties of the complex. nih.govacs.org

Electronic spectroscopy (UV-Vis) can provide information about the electronic transitions within the complex. The coordination of a ligand to a metal ion can lead to shifts in the absorption bands of the ligand and the appearance of new charge-transfer bands.

Supramolecular Assemblies in Metal-Organic Frameworks and Extended Structures

The ability of acetamide-containing ligands to form hydrogen bonds through the N-H and C=O groups makes them excellent building blocks for the construction of supramolecular assemblies and extended structures like metal-organic frameworks (MOFs). finechem-mirea.runih.gov The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of well-defined one-, two-, or three-dimensional networks.

In the crystal structures of lanthanide-acetamide complexes, an extensive network of hydrogen bonds is often observed. finechem-mirea.ru These hydrogen bonds can link the complex cations with counter-ions (like chloride or bromide) and outer-sphere water molecules, creating robust supramolecular architectures. finechem-mirea.ru

Amide-functionalized ligands have been strategically employed to expand and functionalize MOFs. nih.gov The amide groups can act as spacers to create larger pores within the framework while simultaneously introducing functional groups that can enhance properties such as gas sorption selectivity. nih.govresearchgate.net For example, MOFs constructed with ligands elongated by amide spacers have shown high thermal stability and tolerance to water. nih.gov Although not specifically documented for this compound, its potential to engage in hydrogen bonding suggests that it could be a valuable ligand for the design of novel supramolecular structures and coordination polymers. mdpi.comnih.gov

Future Research Directions and Advanced Methodologies for 2 2 Bromophenoxy Acetamide Research

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of phenoxy acetamides often involves multi-step processes that may utilize stoichiometric reagents and conventional heating. Future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways. This includes the exploration of catalytic systems, flow chemistry, and the use of greener solvents to minimize waste and energy consumption. Strategies may involve novel coupling reactions to form the ether linkage or improved methods for the amidation step. The goal is to create scalable and sustainable routes that can facilitate the production of a diverse library of 2-(2-bromophenoxy)acetamide analogs for further investigation. For instance, moving away from standard condensation reactions that require coupling agents towards direct catalytic C-O cross-coupling reactions could represent a significant step forward in sustainability.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 1: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling (QSAR)Develops models to predict the biological activity of new derivatives based on their chemical structure.Prioritizes the synthesis of compounds with the highest probability of success.
De Novo Drug DesignGenerates novel molecular structures with desired properties based on the core scaffold.Creates innovative drug candidates that may not be conceived through traditional medicinal chemistry.
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed compounds.Reduces late-stage attrition of drug candidates by identifying potential liabilities early in the process.
Retrosynthesis PlanningAI algorithms suggest potential synthetic routes for novel, computer-designed derivatives.Accelerates the synthesis of promising new compounds by identifying efficient reaction pathways.

High-Throughput Screening and Parallel Synthesis Techniques

To efficiently explore the biological potential of this compound derivatives, high-throughput screening (HTS) and parallel synthesis are indispensable tools. chemrxiv.orgdocumentsdelivered.com Parallel synthesis allows for the rapid creation of large, focused libraries of related compounds by systematically varying the substituents on the phenoxy and acetamide (B32628) moieties. nih.govsemanticscholar.org These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a wide array of biological targets, such as enzymes or cellular receptors. This combination of technologies enables the swift identification of "hits"—compounds that exhibit a desired biological effect—which can then be selected for further optimization in the drug discovery pipeline. This approach dramatically accelerates the pace of research compared to the traditional one-compound-at-a-time synthesis and testing paradigm.

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

Table 2: Crystallographic Data for Related Brominated Acetamide Compounds

ParameterN-(2-Bromophenyl)acetamide researchgate.net2-Bromo-N-(4-bromophenyl)acetamide researchgate.net
Chemical FormulaC₈H₈BrNOC₈H₇Br₂NO
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)9.9881 (11)4.4987 (3)
b (Å)9.5673 (11)23.152 (1)
c (Å)9.1486 (11)9.1098 (5)
β (°)95.196 (9)99.713 (6)
Volume (ų)870.01 (17)935.22 (9)

Q & A

Advanced Research Question

  • Proteomics : SILAC labeling to track protein targets in cellular pathways.
  • Metabolomic profiling : LC-HRMS to identify metabolites like 2-(2-hydroxyphenyl)acetamide sulfate in excretion studies .
  • In vivo models : Zebrafish assays for neurotoxicity screening, leveraging the compound’s structural similarity to bioactive aryl acetamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.